molecular formula C18H17BrN2O2 B296678 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide

2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide

Cat. No. B296678
M. Wt: 373.2 g/mol
InChI Key: JPTXQOQBJXXSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have significant effects on various biological processes, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide involves its ability to inhibit specific proteins and enzymes involved in various biological processes. Specifically, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide can alter gene expression patterns, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have significant biochemical and physiological effects on various cellular processes. In cancer cells, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide can induce cell cycle arrest and apoptosis, leading to reduced cancer cell growth and proliferation. In inflammation, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide can reduce the production of pro-inflammatory cytokines, leading to reduced inflammation. In neurodegenerative disorders, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide can reduce oxidative stress and inflammation, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide in lab experiments is its specificity for HDAC inhibition. This allows researchers to specifically target HDACs and study their effects on cellular processes. However, one limitation of using 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide research, including its potential use in combination therapies for cancer treatment, its effects on other cellular processes beyond HDAC inhibition, and its potential use in other diseases beyond cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand the toxicity and safety profile of 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide.

Synthesis Methods

The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide involves several steps, including the reaction of 2-bromo-4-isopropylphenol with 2-cyanophenylacetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain pure 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide.

Scientific Research Applications

2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation research has also shown that 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, in neurodegenerative disorders, 2-(2-bromo-4-isopropylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2 g/mol

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C18H17BrN2O2/c1-12(2)13-7-8-17(15(19)9-13)23-11-18(22)21-16-6-4-3-5-14(16)10-20/h3-9,12H,11H2,1-2H3,(H,21,22)

InChI Key

JPTXQOQBJXXSJB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N)Br

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C#N)Br

Origin of Product

United States

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